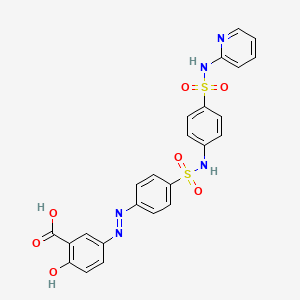![molecular formula C8H10N2S B13432612 3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)
3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine is a compound that features a bicyclo[1.1.1]pentane core with a thiazole ring attached at the 2-position and an amine group at the 1-position. This compound is of interest due to its unique structural properties, which make it a valuable candidate for various applications in medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazol-2-yl)bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method for synthesizing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as yield, scalability, and cost-effectiveness. Carbene insertion and radical addition methods are considered practical and scalable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Substitution: Substitution reactions can occur at the thiazole ring or the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: In biological research, the compound can be used to study the effects of structural modifications on biological activity.
Medicine: The compound’s potential as a bioisostere makes it a candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of 3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a bioisostere, replacing internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes. This can enhance the solubility, potency, and metabolic stability of lead compounds, making them more developable as drug candidates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: A core structure used in various applications.
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: Another derivative with a different functional group.
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride: A similar compound with a trifluoromethyl group.
Uniqueness
3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C8H10N2S |
|---|---|
Molekulargewicht |
166.25 g/mol |
IUPAC-Name |
3-(1,3-thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C8H10N2S/c9-8-3-7(4-8,5-8)6-10-1-2-11-6/h1-2H,3-5,9H2 |
InChI-Schlüssel |
DYBMRKJQHVPGRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2)N)C3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


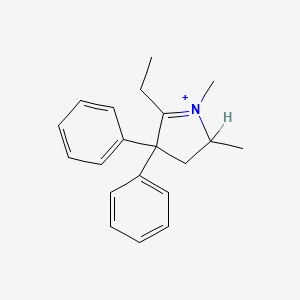
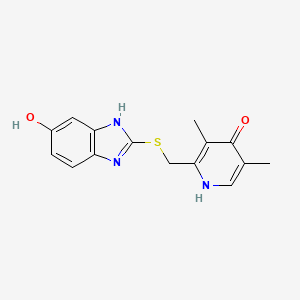
![prop-2-ynyl(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13432549.png)
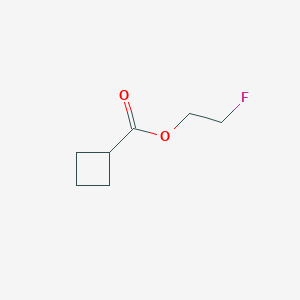
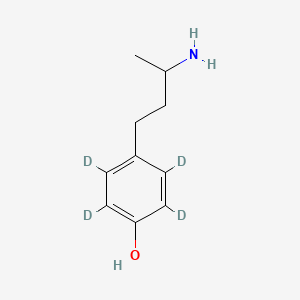
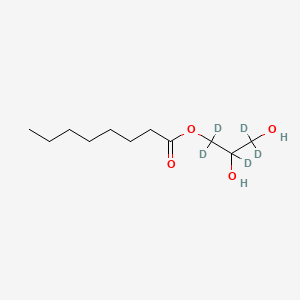

![(3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13432582.png)
![2-[methyl-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]amino]ethanol](/img/structure/B13432586.png)

![benzyl (2S)-6-[bis(4-methoxyphenyl)methylamino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13432593.png)
![(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid](/img/structure/B13432595.png)
